molecular formula C9H17NO2 B2451456 1-(2-Hydroxycyclohexyl)azetidin-3-ol CAS No. 1342540-35-5

1-(2-Hydroxycyclohexyl)azetidin-3-ol

Cat. No. B2451456
CAS RN: 1342540-35-5
M. Wt: 171.24
InChI Key: WCAJANKRFYRKFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxycyclohexyl)azetidin-3-ol, also known as (R)-baclofen, is a chemical compound that belongs to the class of GABA-B receptor agonists. It was first synthesized in the 1960s and is commonly used as a muscle relaxant and antispasmodic agent. In recent years, (R)-baclofen has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.

Mechanism of Action

(R)-baclofen acts by binding to GABA-B receptors, which are found in various regions of the brain and spinal cord. GABA-B receptors are metabotropic receptors that modulate the release of neurotransmitters such as glutamate and GABA. Activation of GABA-B receptors by (R)-baclofen leads to the inhibition of neurotransmitter release, thereby reducing neuronal excitability.
Biochemical and Physiological Effects:
(R)-baclofen has been shown to have several biochemical and physiological effects, including reducing the release of glutamate and increasing the release of GABA. It also modulates the activity of voltage-gated calcium channels, which play a critical role in neurotransmitter release. In addition, (R)-baclofen has been shown to reduce the activity of NMDA receptors, which are implicated in several neurological disorders.

Advantages and Limitations for Lab Experiments

(R)-baclofen has several advantages for lab experiments, including its high potency and selectivity for GABA-B receptors. It is also relatively easy to synthesize and can be used in a wide range of in vitro and in vivo experiments. However, (R)-baclofen has some limitations, including its short half-life and poor solubility in aqueous solutions. These limitations can be overcome by using prodrugs or developing new formulations of (R)-baclofen.

Future Directions

There are several future directions for research on (R)-baclofen. One area of interest is the development of new formulations that can improve its pharmacokinetic properties and increase its bioavailability. Another area of interest is the investigation of its potential therapeutic applications in other neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, there is a need for further studies to elucidate the molecular mechanisms underlying the effects of (R)-baclofen on neurotransmitter release and neuronal excitability.

Synthesis Methods

The synthesis of (R)-baclofen involves the reaction of (R)-phenylglycine with cyclohexanone in the presence of sodium hydroxide and sodium borohydride. The resulting product is then converted to (R)-baclofen through a series of chemical reactions. The synthesis of (R)-baclofen is a relatively straightforward process and can be easily scaled up for industrial production.

Scientific Research Applications

(R)-baclofen has been extensively studied for its potential therapeutic applications in various neurological disorders such as spasticity, epilepsy, and addiction. It is a potent GABA-B receptor agonist that can modulate the release of neurotransmitters, thereby reducing neuronal excitability. Several preclinical and clinical studies have demonstrated the efficacy of (R)-baclofen in reducing spasticity and muscle rigidity in patients with multiple sclerosis and spinal cord injuries.

properties

IUPAC Name

1-(2-hydroxycyclohexyl)azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-7-5-10(6-7)8-3-1-2-4-9(8)12/h7-9,11-12H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAJANKRFYRKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2CC(C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.